molecular formula C12H7Cl3 B150608 2,4',5-Trichlorobiphenyl CAS No. 16606-02-3

2,4',5-Trichlorobiphenyl

Cat. No. B150608
CAS RN: 16606-02-3
M. Wt: 257.5 g/mol
InChI Key: VAHKBZSAUKPEOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCBs and their derivatives typically involves the direct chlorination of biphenyls or through nucleophilic substitution reactions. For example, the synthesis of a tritium-labeled tetrachlorobiphenyl derivative was achieved through sequential nucleophilic substitutions of hexachlorobiphenyl with methane thiolate and sodium hydrogen sulfide, followed by methylation and oxidation steps . Although this synthesis does not directly pertain to 2,4',5-trichlorobiphenyl, it provides insight into the methods used to synthesize chlorinated biphenyls.

Molecular Structure Analysis

The molecular structure of PCBs is characterized by two benzene rings connected by a single bond, allowing for rotation about this bond. The degree of coplanarity between the rings can influence the PCB's biological activity and environmental behavior. For instance, a "coplanar" PCB derivative was found to have a torsion angle of 41.31(07) degrees, which is close to the calculated angle in aqueous solution . This information is relevant as it suggests that the molecular structure of 2,4',5-trichlorobiphenyl may also exhibit a certain degree of non-coplanarity, potentially affecting its properties and interactions.

Chemical Reactions Analysis

PCBs can undergo various chemical reactions, including metabolic transformations in biological systems. For instance, 2,4',5-trichlorobiphenyl was found to be metabolized via the mercapturic acid pathway, leading to the formation of metabolites excreted in bile and urine . This indicates that despite their stability, PCBs can be biotransformed, which is crucial for understanding their environmental fate and potential health impacts.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. These properties include solubility, melting point, and vapor pressure, which in turn affect the PCBs' environmental distribution and persistence. The infrared studies of hydroxylated metabolites of tetrachlorobiphenyls revealed that the compounds exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, which is dependent on the solvent polarity and physical state . This suggests that 2,4',5-trichlorobiphenyl may also exhibit similar dynamic behavior, affecting its interactions and stability.

Scientific Research Applications

Metabolism through Mercapturic Acid Pathway

2,4',5-Trichlorobiphenyl is metabolized through the mercapturic acid pathway, resulting in metabolites excreted in bile and urine. This process involves transformations like dechlorination, hydroxylation, and mercapturic acid formation, among others (Bakke et al., 1982).

Metabolite Formation in Organisms

Various metabolites of 2,4',5-trichlorobiphenyl have been identified in rats, including those involving thiolation, methylthiolation, and conjugation with glucuronic acid. These metabolites were predominantly found in bile, feces, and urine (Bakke et al., 1983).

Environmental Impact and Degradation

Photolytic Dechlorination

2,4,6-Trichlorobiphenyl undergoes photolytic dechlorination, particularly at the 2-position, in both alkaline and neutral alcoholic solutions. This reaction is influenced by steric and electronic effects of the phenyl group (Nishiwaki et al., 1979).

Microwave-Induced Degradation

Granular activated carbon adsorption and microwave regeneration have shown effectiveness in treating 2,4,5-trichlorobiphenyl in soil-washing solutions. This process leads to dechlorination and degradation of the compound (Liu et al., 2007).

Photocatalytic Degradation

Photocatalytic degradation using Ag nanoparticle decorated ZnO microspheres can degrade 2,4,4'-trichlorobiphenyl into long-chain alkanes. This pathway involves ring-opening reactions, highlighting a novel method for breaking down such pollutants (Deng et al., 2015).

Chemical Analysis and Detection

Analytical Techniques

Trichlorobiphenyl can be determined using adsorptive stripping voltammetry, providing a concentration range detection capability. This method is particularly useful in analyzing waste and natural waters (Lam & Kopanica, 1984).

Toxicology and Health Impact

Toxicity Analysis

A theoretical chemistry study on the toxicity of polychlorobiphenyl compounds, including 2,4',5-trichlorobiphenyl, used molecular descriptors to establish a relationship between the chemical structure and toxicity. This study provides insights into the toxicity of these compounds based on their molecular properties (Eddy, 2020).

Effects on Hematopoietic Tissues

The distribution and impact of 2,4',5-trichlorobiphenyl in hematopoietic tissues have been studied, showing accumulation in bone marrow and potential inhibition of granulocytic colonies formation in mouse progenitor cells (Beran et al., 1983).

properties

IUPAC Name

1,4-dichloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKBZSAUKPEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073410
Record name 2,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4',5-Trichlorobiphenyl

CAS RN

16606-02-3
Record name PCB 31
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4',5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5-trichlorobiphenyl
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Record name 2,4',5-TRICHLOROBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
JE Bakke, ÅL Bergman, GL Larsen - Science, 1982 - science.org
Carbon-14-labeled 2,4′,5-trichlorobiphenyl was found to be metabolized by the mercapturic acid pathway to metabolites that are excreted in bile. About 57 percent of the carbon-14 …
Number of citations: 173 www.science.org
L Chen, X Tang, C Shen, C Chen, Y Chen - Journal of Hazardous Materials, 2012 - Elsevier
The presence of dissolved organic matter (DOM) in aquatic system has an important influence on the phototransformation of organic contaminants through the production of reactive …
Number of citations: 46 www.sciencedirect.com
P Moza, I Scheunert, W Klein… - Journal of agricultural and …, 1979 - ACS Publications
2, 4,, 5-Trichlorobiphenyl-14C (1.28 kg/ha) and 2, 2', 4, 4', 6-pentachlorobiphenyl-14C (1.12 kg/ha) were applied each to soil in a lysimeter-type box under outdoor conditions, and …
Number of citations: 73 pubs.acs.org
I Brandt, E Klasson-Wehler, J Rafter, Å Bergman - Toxicology Letters, 1982 - Elsevier
Whole-body autoradiography of 2,4′,5-[ 14 C]trichlorobiphenyl ([ 14 C]triCB) indicated that, whereas there was accumulation of radioactivity in the tracheobronchial mucosa of …
Number of citations: 44 www.sciencedirect.com
J örberg - Acta Pharmacologica et Toxicologica, 1978 - Wiley Online Library
The effects of two pure chlorobiphenyls (2,4′,5‐trichlorobiphenyl and 2,2′,4,4′,5,5′‐hexachlorobiphenyl) on the reproductive capacity in female mice have been studied. The …
Number of citations: 21 onlinelibrary.wiley.com
B Yang, G Yu, J Huang - Environmental science & technology, 2007 - ACS Publications
Palladium-modified materials have been found to be effective electrodes for the reductive degradation of chlorinated compounds in aqueous solution. This study investigated the …
Number of citations: 126 pubs.acs.org
J Örberg - Acta Pharmacologica et Toxicologica, 1978 - Wiley Online Library
The post‐natal growth rate of young mice, pre‐ and post‐natally exposed to either 2,4′,5‐trichlorobiphenyl or 2,2′,4,4′,5,5′‐hexachlorobiphenyl has been studied. The results …
Number of citations: 7 onlinelibrary.wiley.com
I Kania-Korwel, S Parkin, LW Robertson… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 2,4,5-Trichlorobiphenyl Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 13 scripts.iucr.org
E Zou, M Fingerman - Comparative Biochemistry and Physiology Part C …, 1999 - Elsevier
Seven-day exposure of fiddler crabs, Uca pugilator, to diethyl phthalate at 50.0 mg l −1 significantly inhibited the activity of chitobiase (also known as N-acetyl-β-glucosaminidase) in the …
Number of citations: 56 www.sciencedirect.com
J Örberg - Acta Pharmacologica et Toxicologica, 1976 - Wiley Online Library
The effects of two pure chlorobiphenyls (2,4′,5–trichlorobiphenyl and 2,2′,4,4′,5,5′–hexachlorobiphenyI) on the hepatic drug metabolizing system, and the elimination rate from …
Number of citations: 11 onlinelibrary.wiley.com

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